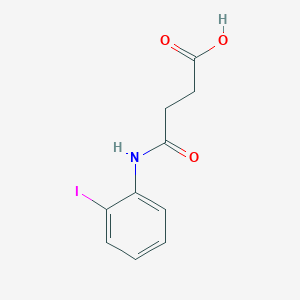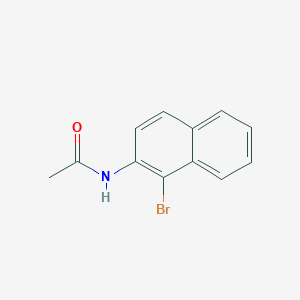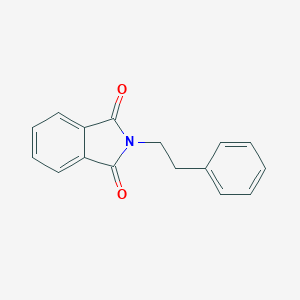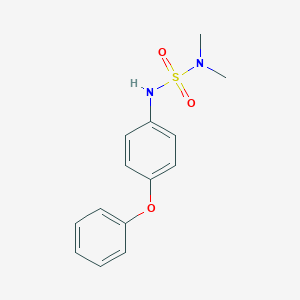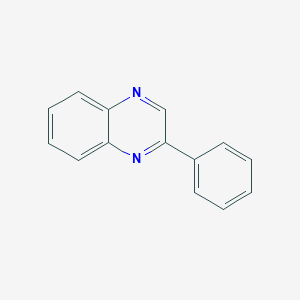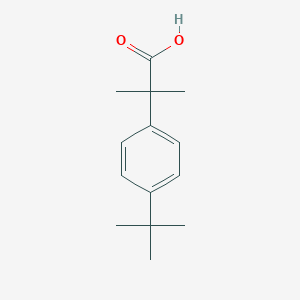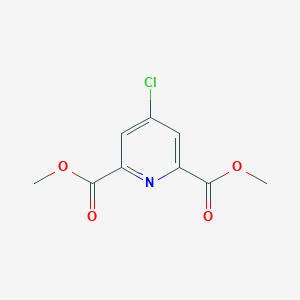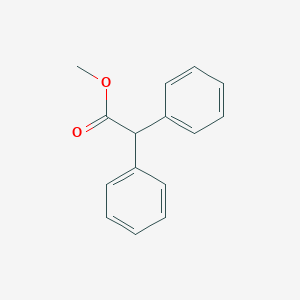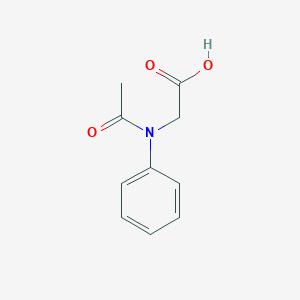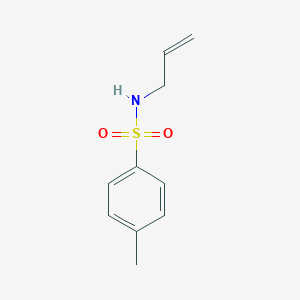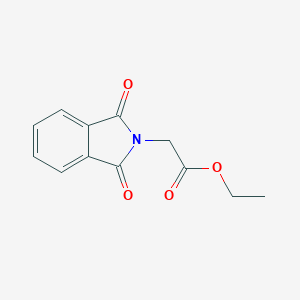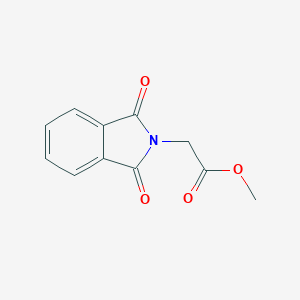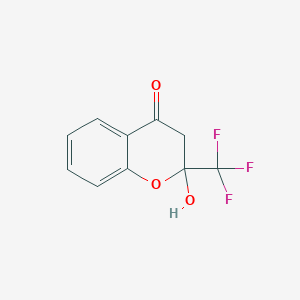
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one, commonly known as TFC, is a synthetic compound with a unique chemical structure. TFC belongs to the class of flavones and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of TFC is not fully understood, but it is believed to exert its therapeutic effects through various pathways. TFC has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. TFC has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, TFC has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical And Physiological Effects
TFC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. TFC has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells from oxidative damage. TFC has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. Additionally, TFC has been shown to modulate the expression of various proteins involved in cell cycle regulation, apoptosis, and angiogenesis.
Advantages And Limitations For Lab Experiments
TFC has several advantages for lab experiments, including its relatively simple synthesis, cost-effectiveness, and broad therapeutic potential. However, TFC also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and delivery method when using TFC in lab experiments.
Future Directions
For the study of TFC include investigating its potential in combination with other therapeutic agents, exploring its potential as a dietary supplement, and further elucidating its mechanism of action.
Synthesis Methods
TFC can be synthesized through several methods, including the condensation of 2-hydroxyacetophenone and trifluoromethylacetic anhydride, and the reaction of 2-hydroxyacetophenone with trifluoromethanesulfonic anhydride in the presence of a Lewis acid catalyst. The synthesis of TFC is relatively simple and cost-effective, making it an attractive compound for research purposes.
Scientific Research Applications
TFC has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. TFC has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, TFC has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. TFC has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
78605-60-4 |
|---|---|
Product Name |
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one |
Molecular Formula |
C10H7F3O3 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
2-hydroxy-2-(trifluoromethyl)-3H-chromen-4-one |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)5-7(14)6-3-1-2-4-8(6)16-9/h1-4,15H,5H2 |
InChI Key |
JXFPVSFDZGQZRR-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



